molecular formula C21H15BrN2OS B5224122 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide

Cat. No. B5224122
M. Wt: 423.3 g/mol
InChI Key: ZZSCYONIFOFSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide, commonly known as BZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BZA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

BZA has been studied for its potential applications in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BZA has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neurodegenerative diseases, BZA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, BZA has been shown to inhibit the growth of bacteria and viruses by targeting specific enzymes.

Mechanism of Action

BZA exerts its effects by targeting specific proteins and enzymes in cells. In cancer cells, BZA has been shown to inhibit the activity of the protein Hsp90, which is essential for the growth and survival of cancer cells. In neurodegenerative diseases, BZA has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In infectious diseases, BZA has been shown to inhibit the activity of specific enzymes, such as the bacterial enzyme FabI and the viral enzyme NS5B.
Biochemical and Physiological Effects
BZA has been shown to have various biochemical and physiological effects, depending on the research field. In cancer research, BZA has been shown to inhibit the growth and survival of cancer cells, induce cell cycle arrest and apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, BZA has been shown to have neuroprotective effects, reduce oxidative stress and inflammation, and improve cognitive function. In infectious diseases, BZA has been shown to inhibit the growth of bacteria and viruses, reduce inflammation, and enhance the immune response.

Advantages and Limitations for Lab Experiments

BZA has several advantages for lab experiments, including its high purity, stability, and specificity for target proteins and enzymes. However, BZA also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations.

Future Directions

Several future directions can be explored related to BZA, including:
1. Development of BZA derivatives with improved efficacy and safety profiles.
2. Investigation of the potential applications of BZA in other research fields, such as metabolic diseases and cardiovascular diseases.
3. Exploration of the combination of BZA with other drugs or therapies to enhance its efficacy.
4. Investigation of the potential use of BZA as a diagnostic tool for specific diseases.
5. Development of new synthesis methods for BZA that are more cost-effective and environmentally friendly.
Conclusion
BZA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BZA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. BZA has several advantages for lab experiments, including its high purity, stability, and specificity for target proteins and enzymes. However, BZA also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations. Several future directions can be explored related to BZA, including the development of BZA derivatives with improved efficacy and safety profiles, investigation of its potential applications in other research fields, and exploration of its combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

BZA has been synthesized using various methods, including the reaction of 2-bromo-N-(5-bromo-2-methylphenyl)benzamide with 2-aminobenzothiazole in the presence of a base. Another method involves the reaction of 2-bromo-N-(5-bromo-2-methylphenyl)benzamide with 2-aminobenzothiazole in the presence of a palladium catalyst. Both methods have been reported to yield BZA in good yields and purity.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-13-10-11-14(21-24-17-8-4-5-9-19(17)26-21)12-18(13)23-20(25)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSCYONIFOFSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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